![molecular formula C17H19N3O3S B226470 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B226470.png)
1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole, also known as TMB or TBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole acts as a UV absorber by absorbing UV radiation and converting it into heat energy. In addition, 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, which is involved in inflammation, and acetylcholinesterase, which is involved in Alzheimer's disease.
Biochemical and Physiological Effects:
1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole has also been shown to have neuroprotective effects and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole has several advantages for lab experiments, including its stability and ease of synthesis. However, 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole research, including its potential as a therapeutic agent for various diseases, its use as a UV absorber in various industries, and its potential as an anti-corrosion agent. Further research is needed to determine the optimal dosage and administration of 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole and to investigate its potential side effects.
Conclusion:
In conclusion, 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole has been shown to have potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease, as well as potential applications as a UV absorber and anti-corrosion agent. Further research is needed to fully understand the potential of 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole and to determine its optimal use in various applications.
Synthesis Methods
The synthesis of 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole involves the reaction of 3-tert-butyl-4-methoxyaniline with chlorosulfonic acid, followed by the addition of sodium azide and sodium hydroxide. The resulting product is then subjected to a reaction with 2-nitrobenzenesulfonyl chloride, yielding 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole. This synthesis method has been optimized to produce high yields and purity of 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole.
Scientific Research Applications
1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole has been widely studied for its potential applications in various fields, including photostabilizers, UV absorbers, and anti-corrosion agents. In addition, 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole has been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation.
properties
Product Name |
1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole |
|---|---|
Molecular Formula |
C17H19N3O3S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C17H19N3O3S/c1-17(2,3)13-11-12(9-10-16(13)23-4)24(21,22)20-15-8-6-5-7-14(15)18-19-20/h5-11H,1-4H3 |
InChI Key |
GOFAHBRVJCNNDE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)OC |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)

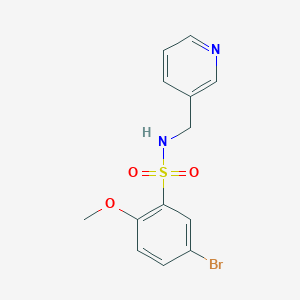
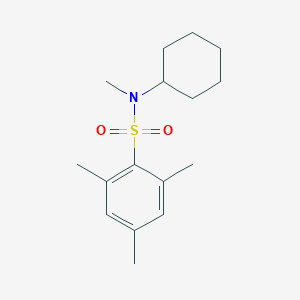
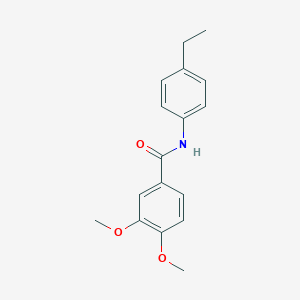
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)
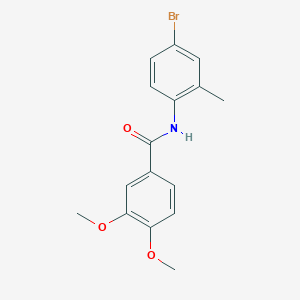

![1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)
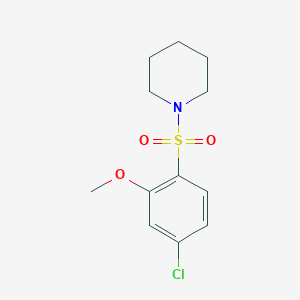

![1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B226448.png)